![molecular formula C11H13Cl2FN4O B2999278 3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride CAS No. 2034395-66-7](/img/structure/B2999278.png)

3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

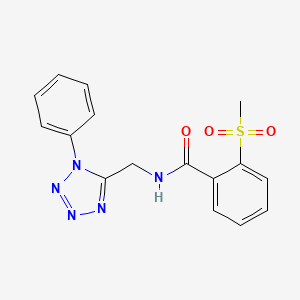

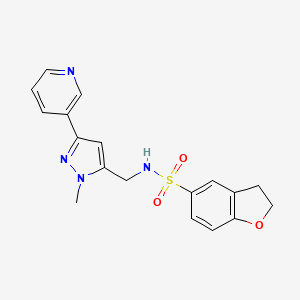

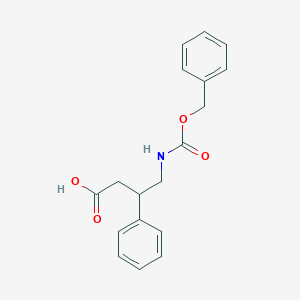

“3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride” is a chemical compound. It is related to patent products, and its sale may be prohibited due to laws, regulations, and policies .

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not provided in the available sources .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Fluorination

Microwave-assisted synthesis techniques have been applied to fluorinate 2-acylpyrroles, leading to compounds with potential applications in medicinal chemistry and material science. The process involves the fluorination of the pyrrole ring, demonstrating the versatility and efficiency of microwave irradiation in organic synthesis, which could extend to the synthesis and modification of complex structures like 3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride (Troegel & Lindel, 2012).

Synthesis and Herbicidal Activity

The synthesis of novel compounds with specific functional groups, such as 1,3,4-oxadiazole rings, has been explored for their herbicidal activity. This indicates the potential agricultural applications of such compounds, including the derivatives of 3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride, in controlling weed growth while ensuring crop safety (Tajik & Dadras, 2011).

Antimicrobial Activities

Research into the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide has unveiled their antimicrobial activities. This suggests that structurally related compounds, such as 3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride, could be potent antimicrobial agents, providing a foundation for the development of new antibiotics (Bayrak et al., 2009).

Anticancer Agents

A linear strategy in synthesizing novel amine derivatives of related compounds has shown in vitro anticancer activity against various human cancer cell lines. This highlights the potential of 3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride and its derivatives as new classes of anticancer agents, offering insights into their design and synthesis for therapeutic applications (Vinayak et al., 2017).

Fluorescence and Electroluminescence

Studies on novel fluorinated poly(1,3,4-oxadiazole-ether-imide)s have unveiled their solubility in organic solvents and fluorescence properties, making them suitable for optoelectronic applications. This suggests that compounds like 3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride could be utilized in the development of new materials for electronic and photonic devices (Hamciuc et al., 2005).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as fluoropyridines, are often used in the development of pharmaceuticals and agrochemicals . They are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Without specific studies on this compound, it’s challenging to determine its exact mode of action. Fluoropyridines generally interact with their targets through the fluorine atom, which can form strong bonds with other atoms and influence the electronic properties of the entire molecule .

Biochemical Pathways

Fluoropyridines and similar compounds are often involved in various biological applications, including potential imaging agents .

Pharmacokinetics

The presence of fluorine in a compound can often enhance its metabolic stability, increase its lipophilicity, and improve its ability to penetrate cell membranes .

Result of Action

Fluoropyridines and similar compounds are often used in the development of pharmaceuticals and agrochemicals due to their unique properties .

Action Environment

The presence of fluorine in a compound can often enhance its stability under various conditions .

Eigenschaften

IUPAC Name |

5-(4-fluoropyrrolidin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O.2ClH/c12-8-4-9(14-6-8)11-15-10(16-17-11)7-2-1-3-13-5-7;;/h1-3,5,8-9,14H,4,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWJAAVXOVJVRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=NC(=NO2)C3=CN=CC=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2999195.png)

![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)

![ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2999202.png)

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(propane-2-sulfonyl)benzamide](/img/structure/B2999211.png)

![N-[amino(imino)methyl]indoline-1-carboximidamide](/img/structure/B2999213.png)